3-(6-Bromopyridin-2-YL)oxetan-3-amine
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Overview
Description
3-(6-Bromopyridin-2-YL)oxetan-3-amine is a chemical compound that features a bromopyridine moiety attached to an oxetane ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-YL)oxetan-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Formation of Oxetane Ring: The brominated pyridine is then reacted with an appropriate reagent to form the oxetane ring.
Introduction of Amine Group: Finally, the oxetane derivative is treated with an amine source to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-YL)oxetan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its chemical structure.
Polymerization: It may participate in polymerization reactions to form polymeric materials.
Common Reagents and Conditions
Substitution: Reagents such as sodium tert-butoxide and XPhos ligand can be used for substitution reactions.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-(6-Bromopyridin-2-YL)oxetan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Industry: The compound can be used in the production of polymeric materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the oxetane ring and amine group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: Similar structure but lacks the oxetane ring.
3-(6-Bromopyridin-3-yl)oxetan-3-amine: Similar structure but with the bromine atom at a different position.
6-Bromo-3-pyridinamine: Similar structure but lacks the oxetane ring and amine group at the 3-position.
Uniqueness
3-(6-Bromopyridin-2-YL)oxetan-3-amine is unique due to the presence of both the bromopyridine moiety and the oxetane ring with an amine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
1393531-99-1 |
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Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5,10H2 |
InChI Key |
WUZTUDSCYISGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC(=CC=C2)Br)N |
Origin of Product |
United States |
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